molecular formula C10H13Br2N3 B12555167 1-Triazene, 1-(3,5-dibromophenyl)-3,3-diethyl- CAS No. 144001-02-5

1-Triazene, 1-(3,5-dibromophenyl)-3,3-diethyl-

Katalognummer: B12555167
CAS-Nummer: 144001-02-5
Molekulargewicht: 335.04 g/mol
InChI-Schlüssel: PQXAGOLHVJAOMA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Triazene, 1-(3,5-dibromophenyl)-3,3-diethyl- is a chemical compound belonging to the triazene family. Triazenes are characterized by the presence of a diazoamino group (-N=N-N-) and are known for their applications in various fields, including organic synthesis and medicinal chemistry. The specific structure of this compound includes a 3,5-dibromophenyl group and two ethyl groups attached to the triazene moiety.

Vorbereitungsmethoden

The synthesis of 1-Triazene, 1-(3,5-dibromophenyl)-3,3-diethyl- typically involves the reaction of 3,5-dibromoaniline with ethyl nitrite under acidic conditions. The reaction proceeds through the formation of a diazonium salt intermediate, which then reacts with ethylamine to form the desired triazene compound. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Analyse Chemischer Reaktionen

1-Triazene, 1-(3,5-dibromophenyl)-3,3-diethyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding azo compounds.

    Reduction: Reduction reactions can lead to the cleavage of the triazene moiety, forming amines and other byproducts.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

1-Triazene, 1-(3,5-dibromophenyl)-3,3-diethyl- has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Wirkmechanismus

The mechanism of action of 1-Triazene, 1-(3,5-dibromophenyl)-3,3-diethyl- involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity or modulation of receptor function. The specific pathways involved depend on the biological context and the nature of the target molecules.

Vergleich Mit ähnlichen Verbindungen

1-Triazene, 1-(3,5-dibromophenyl)-3,3-diethyl- can be compared with other triazene compounds, such as:

    1-Triazene, 1-phenyl-3,3-diethyl-: Lacks the bromine substituents, leading to different reactivity and biological activity.

    1-Triazene, 1-(3,5-dichlorophenyl)-3,3-diethyl-: Contains chlorine atoms instead of bromine, which can affect its chemical properties and applications.

    1-Triazene, 1-(4-methylphenyl)-3,3-diethyl-: The presence of a methyl group instead of bromine alters its steric and electronic properties.

The uniqueness of 1-Triazene, 1-(3,5-dibromophenyl)-3,3-diethyl- lies in the presence of the dibromophenyl group, which imparts specific reactivity and potential biological activity that distinguishes it from other triazene compounds.

Eigenschaften

CAS-Nummer

144001-02-5

Molekularformel

C10H13Br2N3

Molekulargewicht

335.04 g/mol

IUPAC-Name

N-[(3,5-dibromophenyl)diazenyl]-N-ethylethanamine

InChI

InChI=1S/C10H13Br2N3/c1-3-15(4-2)14-13-10-6-8(11)5-9(12)7-10/h5-7H,3-4H2,1-2H3

InChI-Schlüssel

PQXAGOLHVJAOMA-UHFFFAOYSA-N

Kanonische SMILES

CCN(CC)N=NC1=CC(=CC(=C1)Br)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.